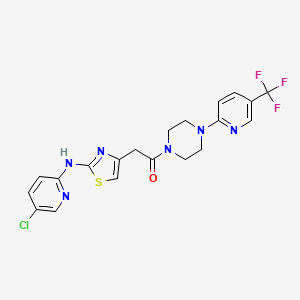
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18ClF3N6OS and its molecular weight is 482.91. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
The synthesis of complex heterocyclic compounds often involves the reaction of intermediate compounds with active halogen-containing compounds or diazonium salts to produce derivatives with potential biological activities. For instance, compounds have been synthesized from amino-substituted benzothiazoles and chloropyridine-carboxylic acids through reactions leading to the formation of pyridine, thiazole, and triazine derivatives. These synthetic routes involve condensation, cyclization, and coupling reactions under various conditions, contributing to the structural diversity and potential functional applications of these compounds (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antiviral Activities
Several studies focus on evaluating the antimicrobial and antiviral activities of heterocyclic compounds. For example, compounds synthesized from piperazine derivatives have been assessed for their activity against a range of bacteria and fungi, showing variable and modest activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with specific mechanisms of action (Patel, Kumari, & Patel, 2012).
Anticancer Activities
The exploration of heterocyclic compounds for anticancer activities is another significant area of research. Derivatives synthesized from key intermediates, such as piperazine-2,6-dione, have been evaluated for their anticancer activity across various cancer cell lines. These studies are crucial for identifying compounds with potential efficacy in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Molecular Interaction Studies
Investigations into the molecular interactions of these compounds with biological targets, such as receptors, provide insights into their potential therapeutic applications. Molecular modeling and conformational analysis help in understanding the binding interactions and activity profiles of these compounds, laying the groundwork for the development of drugs with improved specificity and efficacy (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Propiedades
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6OS/c21-14-2-3-16(25-11-14)28-19-27-15(12-32-19)9-18(31)30-7-5-29(6-8-30)17-4-1-13(10-26-17)20(22,23)24/h1-4,10-12H,5-9H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYHZODGZOGYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-benzoylbenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732573.png)


![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)
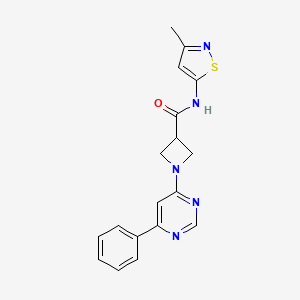
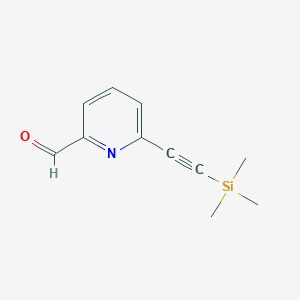
![1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2732586.png)
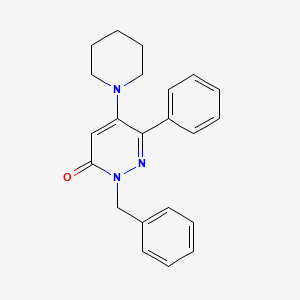
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2732588.png)

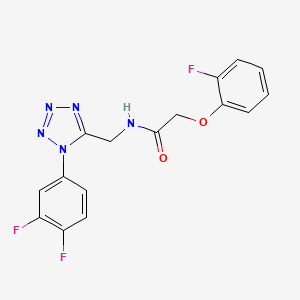


![Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2732595.png)